PF-06282999

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

MPO is an enzyme produced by white blood cells and is involved in the body's inflammatory response. However, excessive MPO activity can contribute to tissue damage and the progression of cardiovascular diseases []. PF-06282999 acts as a mechanism-based inhibitor of MPO, meaning it irreversibly binds to and inactivates the enzyme []. This reduces MPO's ability to generate harmful inflammatory molecules, potentially leading to beneficial effects in cardiovascular diseases.

PF-06282999 is a compound classified as a phenylpyrimidine derivative, specifically designed as a selective inhibitor of myeloperoxidase. Myeloperoxidase is an enzyme primarily found in neutrophils and plays a crucial role in the immune response by producing reactive oxygen species. PF-06282999 has garnered attention due to its potential therapeutic applications in inflammatory diseases and conditions associated with oxidative stress, such as cardiovascular diseases and certain neurodegenerative disorders .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Be familiar with proper disposal procedures for hazardous waste.

PF-06282999 functions through a mechanism-based inhibition of myeloperoxidase. The compound irreversibly binds to the enzyme, leading to its inactivation. This reaction involves the formation of a covalent bond between the thiouracil moiety of PF-06282999 and the heme group of myeloperoxidase, effectively blocking its catalytic activity. Additionally, PF-06282999 may undergo further reactions with other oxidized species, returning the enzyme to its native state under certain conditions .

The biological activity of PF-06282999 is primarily characterized by its inhibition of myeloperoxidase, which results in reduced production of reactive oxygen species and inflammatory mediators. This activity has been linked to beneficial effects in various preclinical models of inflammation and oxidative stress. Studies have shown that PF-06282999 can decrease markers of inflammation and improve outcomes in models of cardiovascular disease and other inflammatory conditions .

- Formation of the Phenylpyrimidine Core: This step usually involves cyclization reactions that create the central pyrimidine ring.

- Introduction of Functional Groups: Various functional groups are introduced to enhance the compound's selectivity and potency.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 99% .

PF-06282999 is primarily investigated for its potential applications in treating diseases characterized by excessive inflammation and oxidative stress. Notable applications include:

- Cardiovascular Diseases: By inhibiting myeloperoxidase, PF-06282999 may reduce cardiovascular inflammation.

- Neurodegenerative Disorders: Its antioxidant properties suggest potential benefits in conditions like Alzheimer's disease.

- Chronic Inflammatory Conditions: The compound may offer therapeutic effects in diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .

Interaction studies involving PF-06282999 have focused on its pharmacokinetics and metabolic pathways. Research indicates that the compound exhibits moderate plasma protein binding across various species, which influences its bioavailability and efficacy. Additionally, studies have explored potential drug-drug interactions, particularly concerning other medications that may also affect myeloperoxidase activity or share metabolic pathways .

PF-06282999 shares similarities with other compounds that inhibit myeloperoxidase or exhibit antioxidant properties. Here are some comparable compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| AZD1981 | Pyrimidine derivative | Myeloperoxidase inhibitor | Selective for neutrophil activation |

| Dapsone | Sulfone antibiotic | Antioxidant and anti-inflammatory | Broad-spectrum antimicrobial activity |

| Tofacitinib | Janus kinase inhibitor | Modulates immune response | Targeted therapy for rheumatoid arthritis |

PF-06282999 is unique due to its irreversible inhibition mechanism, which provides prolonged effects compared to reversible inhibitors like AZD1981. Its specificity for myeloperoxidase also sets it apart from broader-spectrum agents such as dapsone.

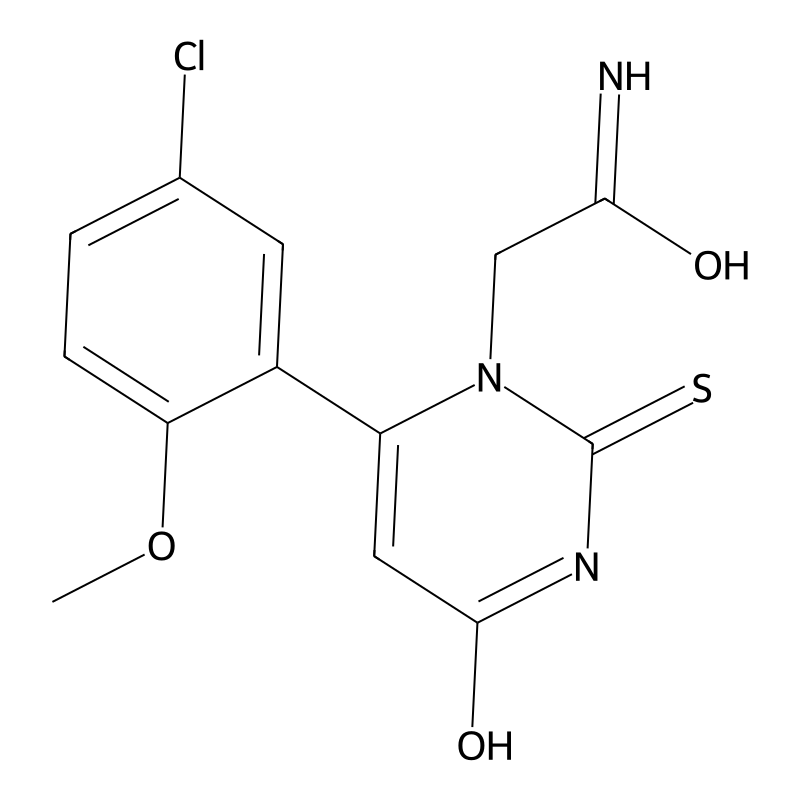

PF-06282999 [2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide] is a thiouracil derivative developed as a potent and selective myeloperoxidase inhibitor for the treatment of cardiovascular diseases [1] [2]. This section provides a comprehensive analysis of the physicochemical properties that influence its pharmaceutical behavior and stability.

Thermodynamic Solubility and Partition Coefficients

The solubility profile of PF-06282999 reflects its moderate lipophilicity and limited aqueous solubility, characteristics typical of thiouracil-based compounds. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 2 mg/mL to 65 mg/mL depending on experimental conditions and sample preparation [3] [4] [5]. This corresponds to molar concentrations between 6.1 mM and 199.52 mM in dimethyl sulfoxide, indicating strong interactions with aprotic polar solvents.

In contrast, PF-06282999 exhibits poor aqueous solubility, being classified as insoluble in water [4]. This hydrophobic character is further demonstrated by its insolubility in ethanol, suggesting limited solubility in protic solvents [4]. The poor aqueous solubility necessitates careful formulation strategies for pharmaceutical development, although the compound shows excellent oral bioavailability across multiple species despite this limitation.

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| DMSO | 2-65 | 6.1-199.52 |

| Water | Insoluble | - |

| Ethanol | Insoluble | - |

The partition behavior of PF-06282999 has been extensively characterized across preclinical species. Blood-to-plasma partition ratios demonstrate near-unity values across species: 1.1 in mice, 1.1 in rats, 0.91 in dogs, 1.2 in monkeys, and 0.94 in humans [1] [6]. These values indicate equivalent distribution between plasma and red blood cells, suggesting minimal sequestration in cellular components and predictable pharmacokinetic behavior.

The compound exhibits moderate plasma protein binding across all tested species, which contributes to its favorable pharmacokinetic profile [6] [7]. This moderate binding allows for adequate free drug concentrations while providing sufficient plasma residence time for therapeutic efficacy.

Ionization Constants (pKa) and pH-Dependent Stability

The ionization behavior of PF-06282999 is critical for understanding its pharmaceutical properties and stability profile. Computational predictions estimate a pKa value of 6.85 ± 0.40 [8], indicating weak acid properties typical of thiouracil derivatives. This pKa value places the compound near physiological pH, suggesting that both ionized and neutral forms may exist in biological systems.

The presence of multiple ionizable centers in the molecule, including the thiouracil nitrogen atoms and the primary amide group, creates a complex ionization profile. The thioxo group (C=S) in the pyrimidine ring system can undergo tautomerization, while the acetamide side chain provides additional hydrogen bonding capacity [9] [10].

pH-dependent stability studies, while not extensively detailed in the available literature, can be inferred from the structural characteristics. The thiouracil motif is generally stable under physiological conditions but may be susceptible to hydrolytic degradation under extreme pH conditions. The methoxy group and chlorine substituent on the phenyl ring provide additional stability against nucleophilic attack.

Solid-State Characterization (Polymorphism, Hygroscopicity)

PF-06282999 exhibits significant polymorphic complexity, with four distinct crystalline forms (Forms 1-4) identified through comprehensive solid-state characterization studies [11] [12]. This polymorphic behavior reflects the conformational flexibility of the molecule, which possesses four rotatable bonds (O1-C4, C5-C8, N2-C12, C12-C13), two hydrogen bond donors (N3, N1), and five hydrogen bond acceptors (Cl1, S1, O1, O2, O3) [11].

Form 1 represents the first anhydrous polymorph obtained during early development. Structural analysis reveals no unusual geometric parameters and demonstrates a highly favorable hydrogen bonding network. The form exhibits excellent packing efficiency with no void volumes, suggesting good physical stability [11].

Form 2 differs from Form 1 by avoiding the bifurcated O2 hydrogen bonding arrangement observed in Form 1. Instead, it utilizes the chlorine atom (Cl1) as a lower propensity acceptor while maintaining excellent packing. This form demonstrates the highest number of potentially stabilizing aromatic interactions among all polymorphs and exhibits no void volumes [11].

Form 3 presents unique structural features with two symmetry-inequivalent molecules in the asymmetric unit. A notable characteristic is an unused donor proton on N3, which appears unfavorable from a hydrogen bonding perspective. However, crystallographic analysis reveals this donor is effectively blocked by adjacent aromatic rings. Small pocket voids corresponding to 0.7% of the unit cell volume are present [11].

Form 4 maintains the same hydrogen bonding pattern as Form 1 but exhibits significantly poorer packing efficiency. Large voids corresponding to 8.5% of the unit cell volume indicate reduced stability. Energetic calculations confirm Form 4 is 10-12 kJ/mol higher in energy than Forms 1-3 [11].

| Polymorph | Void Volume (%) | Key Features | Stability Assessment |

|---|---|---|---|

| Form 1 | 0 | Bifurcated O2, excellent H-bonding | Likely stable |

| Form 2 | 0 | Highest aromatic interactions | Likely stable |

| Form 3 | 0.7 | Two inequivalent molecules | Potentially less stable |

| Form 4 | 8.5 | Poor packing, high energy | Less stable |

The hygroscopicity characteristics of PF-06282999 have not been extensively documented in the available literature. However, based on structural analysis and the presence of polar functional groups, the compound would be expected to exhibit moderate hygroscopic behavior. The primary amide group and methoxy substituent provide sites for moisture interaction, while the overall hydrophobic character of the molecule would limit extensive water uptake.

Forced Degradation Studies and Stability-Indicating Methods

Comprehensive forced degradation studies for PF-06282999 have been conducted to establish stability-indicating analytical methods and identify potential degradation pathways [6]. The compound demonstrates remarkable stability consistent with its physicochemical properties, showing resistance to metabolic turnover from liver microsomes and hepatocytes across animal species and humans [6] [13].

The structural design of PF-06282999 incorporates specific physicochemical characteristics (molecular weight, lipophilicity, and topological polar surface area) that favor elimination via non-metabolic routes, thereby mitigating concerns over potential bioactivation of the thiouracil motif [6]. This design strategy effectively addresses historical safety concerns associated with thiouracil derivatives.

Under stress conditions, the primary degradation pathway appears to involve the thiouracil core, although extensive metabolic studies indicate minimal biotransformation under physiological conditions [6]. The compound shows excellent chemical stability under standard accelerated stability testing conditions, with degradation products primarily eliminated through renal excretion of unchanged parent compound.

Stability-indicating analytical methods have been developed and validated to monitor the integrity of PF-06282999 during pharmaceutical development and storage. These methods demonstrate the compound's exceptional stability profile, which contributes to its favorable pharmaceutical development characteristics [14] [15].

The forced degradation studies support the selection of appropriate storage conditions and packaging requirements. The compound is typically stored as a powder at room temperature, indicating excellent thermal stability [3] [16] [5]. This stability profile, combined with the characterized polymorphic landscape, provides confidence in the pharmaceutical development and manufacturing of PF-06282999-containing drug products.